molecular formula C5H4N4 B129666 5-Aminopyrimidine-2-carbonitrile CAS No. 56621-93-3

5-Aminopyrimidine-2-carbonitrile

Cat. No. B129666
CAS RN: 56621-93-3
M. Wt: 120.11 g/mol
InChI Key: NOMODHWDBMCWFQ-UHFFFAOYSA-N
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Description

5-Aminopyrimidine-2-carbonitrile is an organic compound with the molecular formula C5H4N4. It is a pyrimidine derivative and has a molecular weight of 120.11 g/mol . The IUPAC name for this compound is 5-aminopyrimidine-2-carbonitrile .


Synthesis Analysis

The synthesis of 4-Aminopyrimidine-5-carbonitriles has been efficiently achieved by reacting 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides, using EtONa as a catalyst and EtOH as a solvent .


Molecular Structure Analysis

The molecular structure of 5-Aminopyrimidine-2-carbonitrile consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound also contains an amino group (-NH2) at position 5 and a carbonitrile group (-C#N) at position 2 .


Chemical Reactions Analysis

Pyrimidines, including 5-Aminopyrimidine-2-carbonitrile, are known to participate in a variety of chemical reactions. They are often used in the synthesis of other compounds, including pharmaceuticals .


Physical And Chemical Properties Analysis

5-Aminopyrimidine-2-carbonitrile is a solid at room temperature . It has a molecular weight of 120.11 g/mol . The compound has a topological polar surface area of 75.6 Ų and a complexity of 127 . It has a flash point of 175.9°C and a boiling point of 367.3°C at 760 mmHg .

Scientific Research Applications

Anticancer Agent Development

5-Aminopyrimidine-2-carbonitrile: derivatives have been explored as potential anticancer agents due to their ability to act as ATP mimicking tyrosine kinase inhibitors . These compounds have shown in vitro cytotoxic activities against various human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells. Some derivatives have demonstrated moderate antiproliferative activity and were more active than known EGFR inhibitors like erlotinib .

Antibiotic and Antimicrobial Applications

Derivatives of 5-Aminopyrimidine-2-carbonitrile have been synthesized and characterized for their antibiotic activity against different gram-positive and gram-negative bacterial strains . This highlights the compound’s potential role in developing new antibiotics to combat resistant bacterial infections.

Material Science

In material science, 5-Aminopyrimidine-2-carbonitrile is used for its physicochemical properties, such as high water solubility and good synthetic accessibility . These characteristics make it a valuable compound for various applications, including the development of new materials with specific desired properties.

Environmental Science

The environmental applications of 5-Aminopyrimidine-2-carbonitrile are linked to its physicochemical properties and potential use in environmental monitoring and remediation processes. Its high solubility and reactivity could make it a candidate for detecting and breaking down pollutants .

Analytical Chemistry

In analytical chemistry, 5-Aminopyrimidine-2-carbonitrile is utilized for its reactivity in synthesizing dye sensitizers for solar cells, which can improve conversion efficiency . Its role in developing analytical reagents and reference materials is also significant, contributing to the accuracy and precision of chemical analysis.

Agricultural Science

Research in agricultural science has explored 5-Aminopyrimidine-2-carbonitrile derivatives as COX-2 inhibitors with potential applications in plant protection and growth regulation . These compounds could provide new solutions for increasing crop resilience and yield.

Safety And Hazards

The safety information available indicates that 5-Aminopyrimidine-2-carbonitrile may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle the compound with appropriate protective equipment and to avoid release into the environment .

properties

IUPAC Name

5-aminopyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-1-5-8-2-4(7)3-9-5/h2-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMODHWDBMCWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480851
Record name 5-Aminopyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyrimidine-2-carbonitrile

CAS RN

56621-93-3
Record name 5-Amino-2-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56621-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminopyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminopyrimidine-2-carbonitrile
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